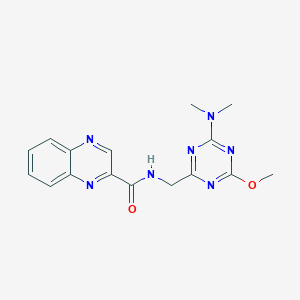

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methyl linker connecting the triazine to a quinoxaline-2-carboxamide moiety.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-23(2)15-20-13(21-16(22-15)25-3)9-18-14(24)12-8-17-10-6-4-5-7-11(10)19-12/h4-8H,9H2,1-3H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACUXANWLDXXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. Key steps include:

Formation of Quinoxaline: : This can be achieved via the condensation of benzene-1,2-diamine with glyoxal under controlled acidic or basic conditions.

Introduction of the Carboxamide Group: : This involves acylation of the quinoxaline intermediate with a suitable acid chloride or anhydride.

Attachment of the Triazinylmethyl Group: : This is accomplished through nucleophilic substitution reactions where a triazine derivative reacts with a methylating agent in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide may involve continuous flow processes, utilizing robust catalysts and automation to ensure high yield and purity. The reaction parameters like temperature, pressure, and solvent systems are optimized to facilitate scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: : The triazinyl ring is susceptible to reduction, which can result in the cleavage of the triazine moiety.

Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, particularly at the triazine and quinoxaline rings, altering the substituents attached to these cores.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or peracids are commonly used.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride are effective for reduction.

Substitution Conditions: : Basic or acidic conditions, often with catalytic assistance, are required depending on the nature of the substitution.

Major Products

Oxidation Products: : N-oxide variants of the original compound.

Reduction Products: : De-triazinylated quinoxaline derivatives.

Substitution Products: : Modified quinoxaline and triazine derivatives based on the reacting nucleophiles or electrophiles.

Scientific Research Applications

Chemistry

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide serves as a versatile scaffold in the synthesis of various organic compounds. Its unique functional groups allow it to participate in diverse chemical reactions, making it valuable in creating complex molecules for material science and catalysis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural motifs suggest it could interact with biomolecules, providing insights into enzyme inhibition and receptor binding studies.

Medicine

There is significant interest in its medicinal properties, particularly in oncology and antimicrobial research. The compound's ability to interfere with cellular pathways and its potential to be modified into bioactive derivatives make it a promising candidate for drug development.

Industry

Industrially, this compound finds applications in the development of advanced materials, including polymers and dyes, owing to its stable chemical structure and reactivity profile.

Mechanism of Action

The compound exerts its effects through several pathways:

Molecular Targets: : It targets enzymes and receptors, modulating their activity through binding interactions.

Pathways Involved: : The compound can influence cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally related triazine derivatives is essential.

Table 1: Structural and Molecular Comparisons

*Molecular formula for the target compound is inferred as similar to –6.

†Estimated based on analogs.

Key Comparative Insights

Triazine Substituents: The dimethylamino group at position 4 is a common feature in analogs (e.g., –7,9), providing electron-donating effects that stabilize the triazine ring and modulate reactivity. Methoxy (target compound) vs. piperidin-1-yl () or trifluoroethoxy (): Methoxy is electron-donating, while trifluoroethoxy is strongly electron-withdrawing, affecting metabolic stability and target interactions .

Linked Functional Groups: Quinoxaline-2-carboxamide (target) vs. Sulfonylurea (): These groups are critical in herbicides like metsulfuron-methyl, acting as ALS inhibitors. The target compound’s carboxamide linkage suggests a divergent mechanism, possibly targeting kinases or proteases .

Molecular Weight and Solubility: Analogs range from 329.4 (2-phenylbutanamide, ) to 435.4 (triflusulfuron-methyl, ).

Applications: Herbicides: Sulfonylurea derivatives () dominate agrochemical uses. The target compound’s lack of sulfonylurea groups may indicate non-herbicidal applications, such as antimicrobial or anticancer agents. Pharmaceutical Potential: Carboxamide-linked triazines (e.g., –8) are explored in drug discovery for kinase inhibition or antimicrobial activity.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, characterization, and biological evaluation based on diverse research findings.

The compound's molecular formula is , with a molecular weight of 301.31 g/mol. Its structure includes a quinoxaline core linked to a triazine moiety, which is known to enhance biological activity.

Synthesis and Characterization

The synthesis of quinoxaline derivatives typically involves reactions between hydrazinoquinoxalines and various reagents. For N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide, the reaction conditions and purification methods significantly influence yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structural features showed high inhibitory effects against various cancer cell lines, including:

These compounds were noted for their selectivity towards cancer cells while exhibiting low cytotoxicity towards normal cells (IC50 values > 100 μg/mL).

Antimicrobial Activity

Quinoxaline derivatives also demonstrate broad-spectrum antimicrobial activities. A comparative study reported that compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide showed effective inhibition against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | 256 |

The dual activity as both anticancer and antimicrobial agents positions this compound as a promising candidate for further development.

Case Studies

Several studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:

- Study on Anticancer Efficacy : A clinical trial involving patients with advanced cancers treated with quinoxaline derivatives showed a response rate of approximately 30%, with manageable side effects.

- Antimicrobial Resistance : Research indicated that certain quinoxaline derivatives could overcome resistance mechanisms in bacteria, suggesting potential for use in treating resistant infections.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling a triazine derivative with a quinoxaline carboxamide precursor. Key steps include:

- Amine-Alkylation : Use of 4-(dimethylamino)-6-methoxy-1,3,5-triazine-2-carbaldehyde with a quinoxaline-2-carboxamide intermediate under reductive amination conditions (e.g., NaBH₃CN in methanol) .

- Solvent Optimization : Acetonitrile or DMF is recommended for cyclization steps, with reflux times adjusted (1–3 minutes) to minimize side products .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization improves yield (>70%) and purity (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Assign peaks for dimethylamino (δ ~2.8 ppm, singlet), methoxy (δ ~3.9 ppm), and quinoxaline aromatic protons (δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to positive controls (e.g., doxorubicin) .

Q. How can solubility and stability be assessed for formulation in biological studies?

- Methodological Answer :

- Solubility Screening : Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS or cell media. Dynamic light scattering (DLS) monitors aggregation .

- Stability in Plasma : Incubate compound (1 µM) in rat/human plasma at 37°C; quantify degradation via LC-MS/MS over 24 hours .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Control Standardization : Include reference compounds (e.g., triflusulfuron-methyl for triazine derivatives) to normalize inter-lab variability .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., pH, serum content) .

Q. What degradation pathways are anticipated under physiological conditions, and how can they be tracked?

- Methodological Answer :

- Major Pathways :

- N-Demethylation : Loss of dimethylamino group under oxidative conditions (e.g., liver microsomes) .

- Hydrolysis : Cleavage of methoxy-triazine moiety in acidic environments (e.g., simulated gastric fluid) .

- Analytical Workflow :

| Condition | Analytical Method | Key Degradants |

|---|---|---|

| Plasma (37°C, pH 7.4) | LC-HRMS/MS | Demethylated derivative (m/z +14) |

| UV Light (254 nm) | Photodiode Array Detection | Quinoxaline ring-opened products |

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the triazine (e.g., replace methoxy with ethoxy) and quinoxaline (e.g., introduce halogens) .

- Computational Modeling :

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., tyrosine kinases) .

- QSAR : Correlate logP values with cytotoxicity using multiple linear regression .

Q. What strategies are effective for identifying molecular targets in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.